4-Methyl-4-phenyl-2-pentyl acetate chemical properties
4-Methyl-4-phenyl-2-pentyl acetate chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Methyl-4-phenyl-2-pentyl Acetate
Executive Summary
In the landscape of advanced formulation chemistry, sterically hindered esters play a pivotal role in delivering prolonged active release and matrix stability. 4-Methyl-4-phenyl-2-pentyl acetate (CAS: 68083-58-9)[1][2] is a highly specialized, branched aliphatic ester widely utilized in the fragrance and cosmetic industries. Known for its exceptional substantivity and resistance to hydrolysis in complex surfactant systems, this molecule provides a unique intersection of robust physicochemical stability and targeted olfactory performance[3][4]. This whitepaper dissects the compound's structural identity, details a self-validating synthetic protocol, and explains the mechanistic causality behind its stability profile.
Structural Elucidation & Chemical Identity
The IUPAC designation for this compound is 4-methyl-4-phenylpentan-2-yl acetate , though it is frequently referenced in industrial literature by synonyms such as 1,3-dimethyl-3-phenylbutyl acetate, Vetikol acetate, and Woodinyl acetate[3][4][5].
The molecular architecture (C₁₄H₂₀O₂) features a highly branched pentyl chain[1][2]. The C4 position is heavily substituted, bearing a phenyl ring and two methyl groups (gem-dimethyl configuration). This specific structural motif is critical: the massive steric bulk at the C4 carbon creates a hydrophobic "shield" over the aliphatic backbone. This shielding effect mitigates rapid oxidative degradation and protects the adjacent ester linkage at the C2 position, directly contributing to the molecule's extended substantivity (up to 52 hours) in volatile matrices[4].
Physicochemical Properties
The following quantitative data summarizes the core physical and chemical properties of 4-methyl-4-phenyl-2-pentyl acetate, dictating its behavior in synthesis and formulation[1][2][3][4][6].
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Density (25 °C) | 0.975 – 0.996 g/cm³ |
| Boiling Point | 101–102 °C at 3 Torr |
| Flash Point (Closed Cup) | > 93.3 °C (approx. 104.4 °C) |
| Vapor Pressure | 3.7 Pa at 20 °C |
| LogP (XlogP3-AA) | 3.70 (Estimated) |
| Substantivity | ~52 hours |
Synthesis & Manufacturing Protocol
The industrial preparation of 4-methyl-4-phenyl-2-pentyl acetate proceeds via the acid-catalyzed esterification of 4-methyl-4-phenylpentan-2-ol[7]. As a Senior Application Scientist, I have designed the following protocol as a self-validating system —incorporating strict In-Process Controls (IPCs) to ensure high yield and purity.
Step 1: Reagent Charging & Acylation Setup
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Procedure: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 4-methyl-4-phenylpentan-2-ol. Slowly add 1.2 equivalents of acetic anhydride under continuous agitation[7].
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Causality: Acetic anhydride is strictly selected over glacial acetic acid to drive the nucleophilic acyl substitution forward irreversibly. The secondary hydroxyl group of the precursor is sterically hindered; eliminating the generation of water prevents the equilibrium from stalling and inhibits the reverse hydrolysis reaction[7].
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Self-Validation Checkpoint: Verify the moisture content of the reactor environment via Karl Fischer titration (Target: < 0.05% H₂O). If moisture exceeds this threshold, the system must be re-purged with N₂ to prevent premature anhydride hydrolysis.
Step 2: Catalysis & Esterification
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Procedure: Introduce 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise to maintain the exothermic temperature below 40 °C. Once added, heat the mixture to reflux (80–90 °C) for 4 to 6 hours[7].
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Causality: The strong acid protonates the carbonyl oxygen of the anhydride, drastically increasing its electrophilicity. This activation is necessary to overcome the steric bulk of the secondary alcohol during nucleophilic attack[7].
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Self-Validation Checkpoint: Monitor the reaction progression via GC-FID. The system validates completion when the precursor peak area falls below 2%. If the precursor remains > 2% after 6 hours, dose an additional 0.1 eq of acetic anhydride and reflux for 1 hour.
Step 3: Neutralization & Phase Separation
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Procedure: Cool the mixture to ambient temperature and quench with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic phase using a non-polar solvent like heptane.
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Causality: Immediate neutralization is critical. Any residual H₂SO₄ left in the mixture during the subsequent thermal distillation step would catalyze the thermal cleavage of the newly formed ester bond.
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Self-Validation Checkpoint: Measure the pH of the aqueous layer. It must read > 7.5. If pH < 7.5, perform a secondary wash with 5% NaHCO₃ until the target pH is achieved, validating the complete removal of acid species.
Step 4: Fractional Distillation
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Procedure: Transfer the validated organic phase to a vacuum distillation apparatus. Collect the main fraction boiling at 101–102 °C under a reduced pressure of 3 Torr[1][6].
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Causality: Vacuum distillation is employed because the high atmospheric boiling point (~270 °C) would induce thermal degradation and polymerization of the ester[7].
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Self-Validation Checkpoint: Analyze the main fraction via GC-MS. The product is validated for commercial use only if purity is ≥ 98% and the characteristic m/z fragmentation pattern matches the C₁₄H₂₀O₂ profile.
Mechanistic Workflow Diagram
Fig 1: Self-validating synthesis and purification workflow of 4-methyl-4-phenyl-2-pentyl acetate.
Formulation Stability & Application Dynamics
The structural features of 4-methyl-4-phenyl-2-pentyl acetate directly govern its stability across different chemical environments:
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High Stability Matrices (Shampoos, Soaps, AP Roll-ons): The molecule demonstrates excellent stability in alkaline soaps and acidic citric cleaners[2][3]. Causality: The bulky gem-dimethyl and phenyl groups create a highly lipophilic profile (LogP = 3.70)[2][3]. When introduced into surfactant-based matrices, the molecule partitions deeply into the hydrophobic core of micelles. This spatial shielding physically protects the vulnerable ester linkage at C2 from hydroxide ions, preventing base-catalyzed saponification[2][3].
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Low Stability Matrices (Hypochlorite Bleach): The compound degrades rapidly in bleach formulations[2][3]. Causality: Despite steric hindrance, the ester bond and the electron-rich aromatic ring are highly susceptible to aggressive oxidative cleavage by hypochlorite ions, which penetrate micellar structures and destroy the molecule's integrity[2][3].
Toxicological & Safety Profile
According to standardized Safety Data Sheets (SDS), 4-methyl-4-phenyl-2-pentyl acetate is classified as a Category 3 skin irritant[8].
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Handling Causality: The lipophilic nature of the compound (LogP 3.70) allows it to easily penetrate the stratum corneum, disrupting epidermal lipids and causing mild contact irritation[2][8]. While it presents a low inhalation and ingestion hazard, standard industrial hygiene—including nitrile gloves and localized exhaust ventilation—is mandatory to prevent dermal absorption during raw material handling[8]. It is not regulated as dangerous goods for standard transport (IATA/IMDG)[8].
Sources
- 1. chembk.com [chembk.com]
- 2. Fragrance University [fragranceu.com]
- 3. gardenia pentyl acetate, 68083-58-9 [thegoodscentscompany.com]
- 4. Buy Vetikol Acetate for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 5. 1,3-Dimethyl-3-phenylbutyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. 68083-58-9 CAS MSDS (4-METHYL-4-PHENYL-2-PENTYL ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ScenTree - Woodinyl acetate (CAS N° 68083-58-9) [scentree.co]
- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]
